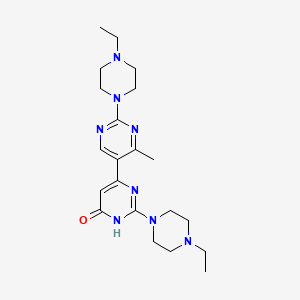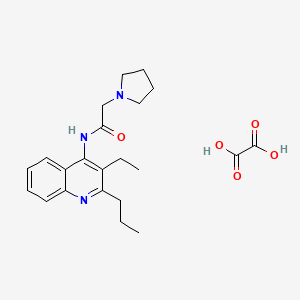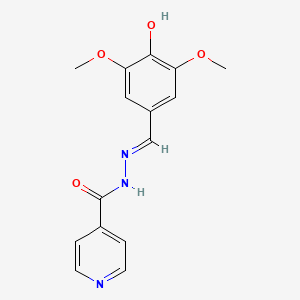![molecular formula C19H30N2O B6053687 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective orexin receptor antagonist. Orexin receptors are a type of G-protein-coupled receptor that is expressed in the central nervous system and plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis. The discovery of orexin receptors has opened up new avenues for the development of drugs for the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a selective antagonist of orexin receptors, which are expressed in the hypothalamus and other regions of the brain. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis. The selective blockade of these receptors by this compound inhibits the activity of orexin neurons, leading to a reduction in wakefulness, food intake, and body weight.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, the selective blockade of orexin receptors by this compound has been shown to reduce wakefulness, increase sleep, reduce food intake, and reduce body weight. These effects are thought to be mediated by the inhibition of orexin neurons, which play a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol for lab experiments is its selectivity for orexin receptors. This allows researchers to selectively block the activity of orexin neurons without affecting other neurotransmitter systems. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the research and development of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol and other orexin receptor antagonists. One area of research is the development of drugs for the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of research is the development of drugs for the treatment of obesity and other metabolic disorders.
In addition, there is growing interest in the role of orexin receptors in addiction and reward pathways. Orexin neurons have been shown to play a role in the regulation of drug-seeking behavior, and the selective blockade of orexin receptors by this compound has been shown to reduce drug-seeking behavior in animal models. This suggests that orexin receptor antagonists may have potential as a treatment for addiction.
Conclusion:
This compound is a selective orexin receptor antagonist that has been extensively studied in scientific research for its potential therapeutic applications. The selective blockade of orexin receptors by this compound has been shown to promote sleep, reduce food intake, and reduce body weight in animal models. Future research directions include the development of drugs for the treatment of sleep disorders, obesity, and addiction.
Métodos De Síntesis
The synthesis of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that starts with the reaction of 4-methylbenzylamine with cyclopentanone to form 4-cyclopentyl-1-(4-methylbenzyl)piperidine. This intermediate is then reacted with 2-chloroethanol to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research is the development of drugs for the treatment of sleep disorders. Orexin receptors play a crucial role in the regulation of sleep-wake cycles, and the selective blockade of these receptors by this compound has been shown to promote sleep in animal models.
Another area of research is the development of drugs for the treatment of obesity. Orexin receptors are also involved in the regulation of appetite and energy homeostasis, and the selective blockade of these receptors by this compound has been shown to reduce food intake and body weight in animal models.
Propiedades
IUPAC Name |
2-[4-cyclopentyl-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-6-8-17(9-7-16)14-20-11-12-21(15-19(20)10-13-22)18-4-2-3-5-18/h6-9,18-19,22H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTFSPBQJYYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)


![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)

![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)
